

# A Technical Guide to N1-Methylpseudouridine (m1Ψ): Natural Occurrence, Function, and Methodologies

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### **Abstract**

N1-methylpseudouridine (m1 $\Psi$ ) is a post-transcriptional RNA modification that has garnered significant attention for its critical role in the efficacy of mRNA-based therapeutics, most notably the COVID-19 vaccines.[1][2][3][4] While its application in synthetic mRNA is a recent breakthrough, m1 $\Psi$  is a naturally occurring nucleoside found in the RNA of various organisms across different domains of life.[5][6][7] This technical guide provides an in-depth examination of the natural occurrence and biological function of N1-methylpseudouridine. It details the biosynthetic pathway, its impact on RNA structure and function, and its role in modulating the host immune response and enhancing protein translation. Furthermore, this document outlines key experimental protocols for the detection and analysis of m1 $\Psi$ , offering a comprehensive resource for researchers in the fields of molecular biology, pharmacology, and therapeutic development.

# **Natural Occurrence of N1-Methylpseudouridine**

N1-methylpseudouridine is a hypermodified nucleoside found naturally in specific positions within ribosomal RNA (rRNA) and transfer RNA (tRNA) in both eukaryotes and archaea.[5][6][7] [8] Its presence is not ubiquitous but is conserved in particular locations, suggesting a specialized function. In most archaea, m1 $\Psi$  is found at position 54 in the T-loop of tRNAs,



where it replaces the ribothymidine (rT) typically found in bacteria and eukaryotes.[8][9][10] In eukaryotes such as Saccharomyces cerevisiae (yeast) and in human-derived HeLa cells, m1Ψ has been identified in the 18S rRNA of the small ribosomal subunit.[6][7][8]

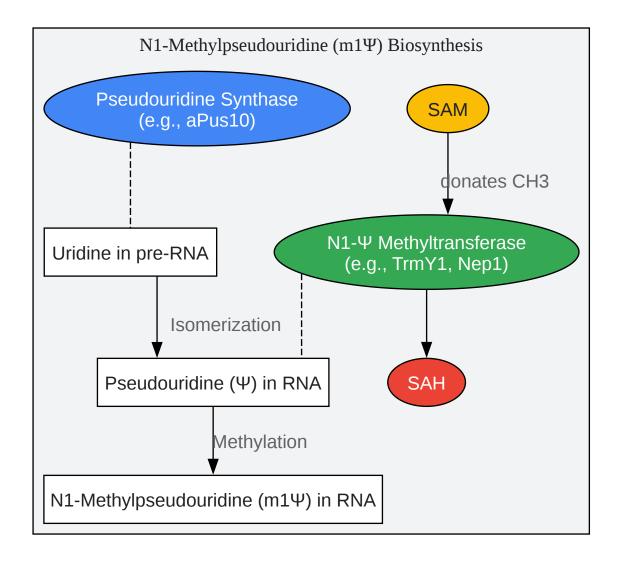
Organism Domain	RNA Type	Position	Known Enzyme(s)	References
Archaea	tRNA	54 (ТΨС loop)	aPus10, TrmY1	[8][9]
Eukaryotes (e.g., Yeast, Human cells)	18S rRNA	1191 (S. cerevisiae)	Nep1	[5][6][8]
Archaea & Eukaryotes	tRNA, rRNA	Various	Nep1	[5][6]

# **Biosynthesis Pathway**

The synthesis of N1-methylpseudouridine in nature is a two-step enzymatic process. The pathway begins with the isomerization of a specific uridine (U) residue within an RNA molecule to pseudouridine ( $\Psi$ ). This reaction is catalyzed by a class of enzymes known as pseudouridine synthases (PUS). Following this, the N1 position of the pseudouridine base is methylated to yield m1 $\Psi$ .[5][9]

- Pseudouridylation: A specific uridine residue in the RNA chain is converted to pseudouridine
   (Ψ) by a pseudouridine synthase. For example, in archaea, the enzyme aPus10 catalyzes the formation of Ψ54 in tRNA.[8][9]
- Methylation: The resulting pseudouridine is then methylated at the N1 position by an N1-specific pseudouridine methyltransferase. This step is dependent on the S-adenosylmethionine (SAM) cofactor, which serves as the methyl group donor.[5][9] In archaea, the TrmY1 enzyme has been identified as responsible for this methylation at position 54, while in eukaryotes, the enzyme Nep1 methylates pseudouridine in rRNA.[5][8]
   [9]





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N1-Methylpseudouridine ( $m1\Psi$ ) Biosynthesis Pathway.

# **Biological and Therapeutic Functions**

The functions of  $m1\Psi$  differ based on its context, whether in naturally occurring non-coding RNAs or in synthetic therapeutic mRNAs.

### **Function in Natural RNAs**

In its natural context within tRNA and rRNA, m1Ψ is believed to contribute to the structural stability and proper folding of these RNA molecules.[10][11][12] The C-glycosidic bond in pseudouridine and its derivatives allows for greater rotational freedom of the base compared to the N-glycosidic bond in uridine.[5] This, combined with the N1-methyl group, enhances base



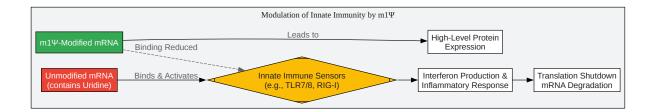
stacking interactions and contributes to the thermodynamic stability of RNA duplexes.[5][12][13] This structural reinforcement is critical for the function of tRNAs in maintaining the correct reading frame during translation and for the architectural integrity of the ribosome.

### **Function in Synthetic mRNA Therapeutics**

The incorporation of m1Ψ in place of every uridine residue has been a transformative innovation in mRNA vaccine technology.[1][4][14] Its benefits are primarily two-fold: enhancing protein expression and reducing immunogenicity.[8][15]

- Immune Evasion: Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLR7/TLR8) and RIG-I, triggering an inflammatory response that can lead to mRNA degradation and shutdown of translation.[15][16] The presence of the methyl group at the N1 position of pseudouridine sterically hinders the RNA from binding effectively to these pattern recognition receptors, thus blunting the innate immune response.[1][17] This allows the synthetic mRNA to persist longer in the cell, leading to greater protein production.[18]
- Enhanced Translation: m1Ψ-modified mRNA leads to significantly higher levels of protein production compared to its unmodified counterpart.[8][16][17] This is attributed to several factors. By evading the immune response, m1Ψ prevents the activation of pathways that would normally inhibit translation.[15][16] Additionally, studies suggest that m1Ψ modification increases the density of ribosomes on the mRNA transcript, a phenomenon that enhances the overall rate of protein synthesis.[16][17] While m1Ψ is read faithfully as uridine by the ribosome, it can subtly alter the dynamics of decoding.[4][18][19] Some studies indicate that m1Ψ can influence the selection of near-cognate tRNAs in a context-dependent manner, although the overall fidelity of protein synthesis from vaccine mRNAs remains high.[11][18] [20][21]





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 $m1\Psi$ -modified mRNA evades innate immune recognition.

## **Experimental Protocols and Detection Methods**

The identification and quantification of  $m1\Psi$  within RNA sequences require specialized techniques, as standard sequencing methods do not directly detect this modification.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the global analysis and quantification of modified nucleosides.[22]

- Protocol Overview:
  - RNA Isolation: The RNA sample of interest is purified.
  - Enzymatic Digestion: The purified RNA is completely digested into its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).[22]
  - Chromatographic Separation: The resulting mixture of nucleosides is injected into a highperformance liquid chromatography (HPLC) system, typically using a reverse-phase



column, to separate the different nucleosides based on their physicochemical properties. [22]

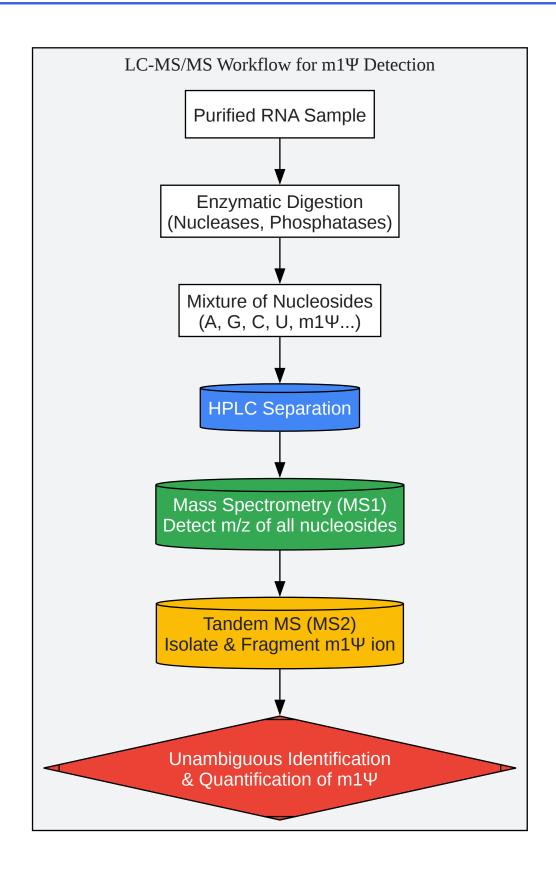
- Mass Spectrometry Detection: The separated nucleosides are ionized (e.g., via electrospray ionization) and introduced into a mass spectrometer. The instrument first measures the mass-to-charge (m/z) ratio of the intact nucleoside ions.
- Tandem MS (MS/MS): Ions corresponding to the mass of m1Ψ are selectively isolated and fragmented. The resulting fragmentation pattern is unique to m1Ψ and provides unambiguous identification. Quantification is achieved by comparing the signal intensity to that of a known amount of a stable isotope-labeled internal standard.[22]

### **Sequencing-Based Approaches**

While challenging, methods are emerging to map  $m1\Psi$  at sequence-specific locations.

- Pseudo-seq: This method is designed to detect pseudouridine. It involves treating RNA with
  the chemical CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide), which forms a stable
  adduct at the N3 position of Ψ.[23] This adduct acts as a stop for reverse transcriptase,
  allowing the location of the modification to be identified via next-generation sequencing.
  However, standard Pseudo-seq may not be able to distinguish between Ψ and m1Ψ, as the
  N1-methylation does not prevent CMC adduction at N3.[6]
- Direct RNA Sequencing (Nanopore): Nanopore sequencing technologies offer a promising avenue for the direct detection of RNA modifications without the need for chemical labeling or reverse transcription.[24][25] As an RNA strand passes through a protein nanopore, it creates a characteristic disruption in an ionic current. Modified bases like m1Ψ produce a distinct electrical signal compared to the canonical bases, allowing for their direct identification and quantification within the native RNA sequence.[24][25] Researchers have successfully used this method to differentiate between U, Ψ, and m1Ψ, revealing unique base-calling signatures for each.[24][25]





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Workflow for  $m1\Psi$  detection via LC-MS/MS.



### **Conclusion and Future Directions**

N1-methylpseudouridine, once a relatively obscure naturally occurring RNA modification, is now at the forefront of modern therapeutic development. Its dual ability to suppress innate immunity and enhance translation makes it an invaluable component of mRNA-based vaccines and other potential therapies.[2][3][26] While its role in synthetic mRNA is well-established, a deeper understanding of its natural functions in tRNA and rRNA is still an active area of research. Future investigations may reveal more widespread natural occurrences of m1Ψ, particularly as detection technologies like nanopore sequencing become more refined and accessible.[6] For drug development professionals, the precise effects of m1Ψ on translation fidelity, its potential for off-target effects at high concentrations, and the development of alternative modifications remain critical areas of study to further optimize the safety and efficacy of next-generation RNA therapeutics.

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